molecular formula C11H9IN4 B13349315 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B13349315
M. Wt: 324.12 g/mol
InChI Key: NVLGSIVALNRKIK-UHFFFAOYSA-N
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Description

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a pyrazole ring substituted with iodine, methyl, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the iodination of a pyrazole precursor, followed by the introduction of the acetonitrile group. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine
  • 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-iodo-pyridine

Uniqueness

2-(4-iodo-5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C11H9IN4

Molecular Weight

324.12 g/mol

IUPAC Name

2-(4-iodo-5-methyl-3-pyridin-3-ylpyrazol-1-yl)acetonitrile

InChI

InChI=1S/C11H9IN4/c1-8-10(12)11(15-16(8)6-4-13)9-3-2-5-14-7-9/h2-3,5,7H,6H2,1H3

InChI Key

NVLGSIVALNRKIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC#N)C2=CN=CC=C2)I

Origin of Product

United States

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